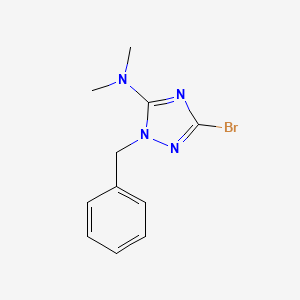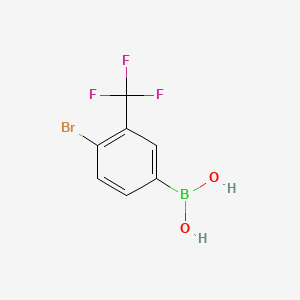
4-溴-3-(三氟甲基)苯基硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-(trifluoromethyl)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid group. The unique combination of these functional groups makes it a valuable reagent in the formation of carbon-carbon bonds.
科学研究应用
4-Bromo-3-(trifluoromethyl)phenylboronic acid is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
作用机制
Target of Action
The primary target of 4-Bromo-3-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that the compound is used in mild and functional group tolerant reaction conditions, indicating a potential for good bioavailability .
Result of Action
The result of the compound’s action is the formation of carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a variety of organic compounds .
Action Environment
The action of 4-Bromo-3-(trifluoromethyl)phenylboronic acid is influenced by the reaction conditions. The compound is known for its stability and environmental benignity . It’s used under mild and functional group tolerant conditions, suggesting that it can perform effectively under a variety of environmental conditions .
生化分析
Biochemical Properties
The biochemical properties of 4-Bromo-3-(trifluoromethyl)phenylboronic acid are largely defined by its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, 4-Bromo-3-(trifluoromethyl)phenylboronic acid acts as a nucleophilic organic group, which is transferred from boron to palladium . This interaction involves enzymes and proteins that facilitate the reaction, although specific enzymes and proteins have not been identified in the literature.
Cellular Effects
It is known that boronic acids can influence cell function through their involvement in various biochemical reactions
Molecular Mechanism
The molecular mechanism of 4-Bromo-3-(trifluoromethyl)phenylboronic acid is primarily understood in the context of Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound participates in transmetalation, a process where it transfers its boron atom to a palladium atom . This process involves binding interactions with biomolecules and can lead to changes in gene expression.
Temporal Effects in Laboratory Settings
Boronic acids are known for their stability, suggesting that 4-Bromo-3-(trifluoromethyl)phenylboronic acid may exhibit long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions, suggesting that 4-Bromo-3-(trifluoromethyl)phenylboronic acid may interact with certain enzymes or cofactors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(trifluoromethyl)phenylboronic acid typically involves the borylation of 4-Bromo-3-(trifluoromethyl)phenyl halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium acetate. The reaction conditions usually involve heating the mixture to around 80-100°C under an inert atmosphere .
Industrial Production Methods
Industrial production of 4-Bromo-3-(trifluoromethyl)phenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
4-Bromo-3-(trifluoromethyl)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50-100°C.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
相似化合物的比较
4-Bromo-3-(trifluoromethyl)phenylboronic acid can be compared with other similar compounds, such as:
4-Trifluoromethylphenylboronic acid: Lacks the bromine atom, making it less reactive in certain cross-coupling reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a trifluoromethyl group, leading to different electronic properties and reactivity.
4-Bromophenylboronic acid: Similar structure but without the trifluoromethyl group, affecting its steric and electronic properties.
The unique combination of the bromine and trifluoromethyl groups in 4-Bromo-3-(trifluoromethyl)phenylboronic acid provides distinct reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
属性
IUPAC Name |
[4-bromo-3-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O2/c9-6-2-1-4(8(13)14)3-5(6)7(10,11)12/h1-3,13-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXINPDKNNNIGAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671972 |
Source


|
| Record name | [4-Bromo-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-25-5 |
Source


|
| Record name | [4-Bromo-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

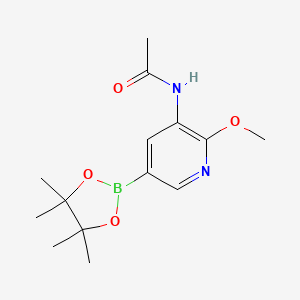
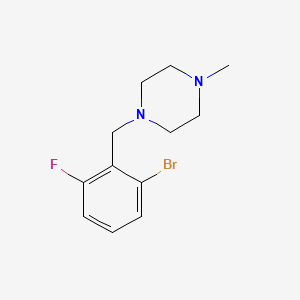

![N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B578702.png)

![4-Iodo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B578707.png)


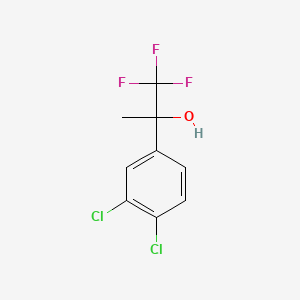
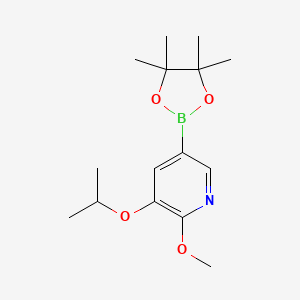
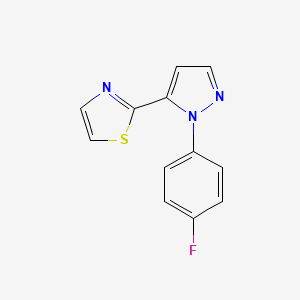
![2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B578717.png)
